Product packaging for Ethyl 5-hexenoate(Cat. No.:CAS No. 54653-25-7)

Ethyl 5-hexenoate

Cat. No.: B1237732
CAS No.: 54653-25-7
M. Wt: 142.2 g/mol
InChI Key: RJLJOXJZWMGEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Olefinic Ester Chemistry

Ethyl 5-hexenoate is classified as an olefinic ester, a family of organic molecules that contain both an ester functional group and at least one carbon-carbon double bond. wikipedia.orggoogle.com The presence of the terminal double bond in this compound makes it an α-olefin. wikipedia.org Olefinic esters are significant in various chemical applications, including their use as precursors in the synthesis of heterocyclic compounds and in ring-closing metathesis reactions. nih.govacs.org The reactivity of the double bond and the ester group allows for a wide range of chemical transformations. researchgate.net

The broader class of unsaturated esters, particularly α,β-unsaturated esters, are valuable intermediates in organic synthesis. mdpi.com They are commonly prepared through methods like the Wittig reaction and are used in the synthesis of more complex molecules. mdpi.com Research in this area also focuses on developing sustainable routes for synthesizing monomers for polyamides and polyesters from unsaturated fatty acids or esters. anr.fr

Significance as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis. cymitquimica.comglindiachemicals.com This versatility stems from the presence of two distinct reactive sites: the ester group and the terminal alkene. These functional groups allow for a variety of chemical modifications, making it a useful starting material for the synthesis of more complex molecules. For instance, it is used in the production of dyes and perfumes. cymitquimica.comcymitquimica.com

The concept of a "building block" in chemistry refers to a molecule that can be used as a starting material to construct more elaborate molecular architectures through various chemical reactions. cymitquimica.com this compound fits this description due to its ability to participate in numerous synthetic transformations.

Overview of Research Trajectories for Unsaturated Esters

Current research on unsaturated esters is exploring several key areas. One significant trajectory is the development of new synthetic methodologies. This includes one-pot procedures for the stereoselective preparation of α-bromo-α,β-unsaturated esters and the synthesis of α,β-unsaturated esters from aldehydes using specific reagents. mdpi.comorganic-chemistry.org

Another major focus is the use of unsaturated esters derived from renewable resources, such as biomass, for the synthesis of new monomers for polymerization reactions. anr.frresearchgate.net The aza-Michael addition reaction on unsaturated esters is a notable example of creating functionalized molecules for this purpose. researchgate.net Furthermore, the cleavage of unsaturated fatty acids and esters to produce aldehyde-acid/ester "platform molecules" is being investigated for the sustainable production of polyamides and polyesters. anr.fr

The cyclization of olefinic esters to form cyclic enol ethers, which are precursors to various heterocyclic compounds, is another active area of research. nih.govacs.org This includes exploring different catalytic systems to improve the efficiency and applicability of these cyclization reactions. nih.gov

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H14O2 nih.govontosight.ai
Molecular Weight 142.20 g/mol nih.gov
Appearance Colorless clear liquid thegoodscentscompany.com
Odor Fruity, pineapple chemicalbook.comthegoodscentscompany.com
Boiling Point 181.00 to 182.00 °C @ 760.00 mm Hg nih.govthegoodscentscompany.com
Flash Point 137.00 °F (58.33 °C) thegoodscentscompany.com
Specific Gravity 0.90200 to 0.91200 @ 25.00 °C thegoodscentscompany.com
Refractive Index 1.43000 to 1.43900 @ 20.00 °C thegoodscentscompany.com
Water Solubility 411.7 mg/L @ 25 °C (estimated) thegoodscentscompany.com
CAS Number 54653-25-7 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1237732 Ethyl 5-hexenoate CAS No. 54653-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLJOXJZWMGEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203111
Record name Ethyl 5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity aroma
Record name Ethyl 5-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1282/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg
Record name Ethyl 5-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol)
Record name Ethyl 5-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1282/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.902-0.912
Record name Ethyl 5-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1282/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54653-25-7
Record name Ethyl 5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54653-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054653257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenoic acid, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-HEXENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK3B97IJ51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 5-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodologies for the Chemical Synthesis of Ethyl 5 Hexenoate

Ethyl 5-hexenoate, a fatty acid ethyl ester, is a valuable compound known for its fruity aroma. nih.govnp-mrd.org Its synthesis can be achieved through various chemical pathways, each with distinct advantages and applications. These methods primarily involve esterification from its corresponding carboxylic acid, transformations of olefinic precursors, and electrochemical routes.

Reactivity and Transformation of Ethyl 5 Hexenoate in Advanced Organic Transformations

Olefinic Moiety Reactivity

The terminal double bond in ethyl 5-hexenoate is a site of rich chemical reactivity, susceptible to a range of addition and cyclization reactions.

The electron-rich carbon-carbon double bond of this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the saturated product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds to form dihalogenated derivatives. For instance, bromination using N-Bromosuccinimide (NBS), often in a solvent like carbon tetrachloride (CCl₄), can be used to introduce a bromine atom.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) results in the formation of a haloalkane. The addition follows Markovnikov's rule, placing the halogen on the more substituted carbon (C5).

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. This reaction also adheres to Markovnikov's rule, yielding 5-hydroxyhexanoate (B1262163) as the major product.

Reaction TypeReagent(s)ProductDescription
Halogenation Br₂, CCl₄Ethyl 5,6-dibromohexanoateAddition of bromine across the C=C double bond.
Hydrohalogenation HBrEthyl 5-bromohexanoateMarkovnikov addition of HBr, with Br adding to C5.
Hydration H₂O, H₂SO₄ (cat.)Ethyl 5-hydroxyhexanoateAcid-catalyzed addition of water to form a secondary alcohol.

This table is based on established principles of electrophilic addition reactions applied to the structure of this compound.

The terminal alkene of this compound can participate in radical reactions, particularly intramolecular cyclizations. Structurally similar compounds, such as ethyl 2-cyano-5-hexenoate, are known to undergo free-radical cyclizations. scispace.com These reactions are typically initiated by a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride). The reaction proceeds via the formation of a five-membered ring, which is kinetically and thermodynamically favored, leading to substituted cyclopentane (B165970) derivatives.

This compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this concerted, pericyclic reaction, the alkene (dienophile) reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.org The reactivity of this compound as a dienophile is influenced by the electron-withdrawing nature of the ester group, although it is not considered a highly activated dienophile. The reaction typically requires thermal conditions. mnstate.edu For example, reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. vulcanchem.com

DieneDienophileConditionsProduct
CyclopentadieneThis compoundHeatEthyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate

This table presents a representative Diels-Alder reaction involving this compound.

This compound is an effective substrate in olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.org It can participate in cross-metathesis (CM) with other olefins, catalyzed by ruthenium-based complexes like the Grubbs catalysts. libretexts.orgnih.gov For instance, the cross-metathesis of this compound with styrene, in the presence of a Grubbs catalyst, yields ethyl 6-phenylhex-5-enoate. vulcanchem.com This transformation demonstrates the utility of this compound in building more complex molecular architectures by extending the carbon chain and introducing new functional groups. The reaction mechanism involves the formation of a metallacyclobutane intermediate. libretexts.org

Reaction TypeOlefin PartnerCatalystProductReference
Cross-Metathesis StyreneGrubbs CatalystEthyl 6-phenylhex-5-enoate vulcanchem.com

Cycloaddition Reactions (e.g., Diels-Alder)

Ester Functional Group Transformations

The ester group offers another handle for the chemical modification of this compound, with hydrolysis being a primary transformation.

The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-hexenoic acid, and ethanol (B145695). This reaction is an equilibrium process and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄), the reaction is the reverse of Fischer esterification. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com To drive the equilibrium towards the products, a large excess of water is typically used. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is used. The hydroxide ion directly attacks the carbonyl carbon, and a final protonation step during workup yields the carboxylic acid.

Controlled hydrolysis is crucial when the terminal alkene needs to be preserved for subsequent reactions. Mild reaction conditions, such as using catalytic amounts of acid or base at controlled temperatures, are employed to prevent unwanted side reactions at the double bond. For example, enzymatic hydrolysis offers a highly selective method for this transformation under mild conditions. researchgate.net

Transesterification for Derivative Synthesis

Transesterification is a crucial process for modifying the ester group of this compound to synthesize a library of new ester derivatives with different alcohol moieties. This reaction involves exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol, typically in the presence of a catalyst. While specific studies on this compound are not extensively detailed, the principles of transesterification are broadly applicable, with enzymatic methods offering high selectivity and mild reaction conditions.

Lipases are commonly employed biocatalysts for transesterification due to their efficacy in non-aqueous media. For instance, the enzymatic synthesis of simple esters like ethyl hexanoate (B1226103) has been thoroughly investigated and provides a model for the transformation of this compound. Immobilized lipase (B570770) from Rhizomucor miehei has been shown to be particularly effective in catalyzing acyl transfer reactions in organic solvents like n-hexane. oup.comresearchgate.net The reaction proceeds by the formation of an acyl-enzyme intermediate, which is then attacked by the new alcohol to release the new ester. researchgate.net This method avoids the harsh conditions of traditional acid or base catalysis, which could potentially interfere with the terminal alkene.

Key parameters influencing the yield and reaction rate in enzymatic transesterification include substrate concentration, temperature, and enzyme loading. Research on the synthesis of ethyl hexanoate found that optimal conditions could lead to conversion rates as high as 96%. oup.com

Table 1: Representative Conditions for Enzymatic Transesterification of Ethyl Esters

ParameterConditionOutcomeSource
Enzyme Immobilized Rhizomucor miehei lipase (RML)High specificity for ester synthesis oup.com
Substrates Ethyl caprate and hexanoic acid96% conversion to ethyl hexanoate oup.com
Solvent n-HexaneEffective medium for reaction oup.com
Temperature 50 °COptimal temperature for maximum ester formation oup.com
Substrate Conc. 0.5 M (1:1 ratio)Maximum ester formation achieved oup.com

This data is based on the synthesis of ethyl hexanoate and serves as a model for the potential transesterification of this compound.

Reduction to Alcohols and Aldehydes

The ester functionality of this compound can be selectively reduced to yield either 5-hexen-1-ol (B1630360) or, with careful control, the intermediate 5-hexenal. The choice of reducing agent is critical to achieving the desired product while preserving the terminal double bond.

The full reduction of the ester to the primary alcohol, 5-hexen-1-ol, is a common transformation. This product is a valuable intermediate in its own right, used as a building block in organic synthesis and as a flavoring agent. chemicalbook.comnih.gov However, literature suggests that the reduction of precursors like mthis compound can result in modest yields and the formation of multiple byproducts, complicating purification. google.com

More advanced and selective reduction methods have been developed using hydrosilanes in the presence of transition metal catalysts. rsc.orgresearchgate.net For example, the reaction of mthis compound (a close analog of this compound) with diphenylsilane (B1312307) (Ph₂SiH₂) in the presence of a rhodium catalyst can achieve reduction of the ester group. rsc.orgresearchgate.net This reaction often proceeds in a stepwise manner, where the alkene is hydrosilylated first, followed by the double hydrosilylation of the ester to yield the alcohol after workup. rsc.org A small amount of the intermediate aldehyde has also been observed in such reactions. rsc.orgresearchgate.net

Biocatalytic methods, such as the use of ketoreductases (KREDs), represent a green and highly selective alternative for the reduction of carbonyls, although their application is more established for ketones than for esters. researchgate.net

Table 2: Reduction of 5-Hexenoate Esters

ReactantReagent/CatalystProductKey FindingSource
Mthis compoundGeneral reducing agents5-Hexen-1-olProcess can have low yields and byproducts. google.com
Mthis compoundPh₂SiH₂ / [Rh(SiSⁱBu)]6-(diphenylsilyl)hexan-1-ol (after workup)Stepwise reduction occurs: alkene hydrosilylation is followed by ester reduction. rsc.orgresearchgate.net

Advanced Research Applications of Ethyl 5 Hexenoate in Chemical Science

As an Intermediate in Complex Molecule Synthesis

The bifunctional nature of ethyl 5-hexenoate makes it a crucial intermediate in the creation of structurally diverse and complex organic molecules. Its ester and alkene moieties can be selectively targeted or can participate in concerted reaction pathways, leading to the formation of intricate molecular architectures.

This compound serves as a starting material for a wide array of organic compounds. The terminal alkene can undergo various transformations such as epoxidation, dihydroxylation, and metathesis, while the ester group can be hydrolyzed, reduced, or reacted with nucleophiles. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton.

For instance, the reduction of the ester group to an alcohol, followed by modification of the double bond, can lead to the synthesis of various substituted hexanol derivatives. One notable application is in the synthesis of chiral intermediates for pharmaceuticals. For example, the related compound, ethyl 5-oxohexanoate, can be enantioselectively reduced to ethyl (S)-5-hydroxyhexanoate, a key chiral intermediate in the preparation of anti-Alzheimer's drugs. researchgate.net This highlights the potential of manipulating the functional groups of hexenoate derivatives to access valuable chiral building blocks.

Furthermore, the double bond in this compound can participate in cycloaddition reactions, providing access to cyclic systems. The versatility of this compound as a precursor is a cornerstone of its utility in synthetic organic chemistry.

This compound and its derivatives are instrumental in the synthesis of specific heterocyclic scaffolds, such as isoxazolines. Isoxazolines are important five-membered heterocyclic compounds with a broad range of biological activities, making them attractive targets in medicinal chemistry.

One synthetic strategy involves the reaction of hydroxylamine (B1172632) with β-keto esters, which can be derived from compounds like this compound. For example, a multi-component reaction involving hydroxylamine hydrochloride, an aldehyde, and a β-keto ester like ethyl acetoacetate (B1235776) can yield 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com While not directly starting from this compound, this illustrates a general pathway where a hexenoate derivative could be modified to a suitable β-keto ester precursor for isoxazoline (B3343090) synthesis.

A more direct route could involve the 1,3-dipolar cycloaddition of a nitrile oxide to the terminal alkene of this compound. This reaction would lead to the formation of a 3-substituted isoxazoline with an ethyl butyrate (B1204436) side chain at the 5-position. The resulting isoxazoline derivative can then be further elaborated, demonstrating the role of this compound in constructing these important heterocyclic systems. Research has shown various methods for synthesizing isoxazoline derivatives, including intramolecular cyclizations of propargylic N-hydroxylamines and cascade reactions, highlighting the diverse synthetic routes available for this class of compounds. organic-chemistry.org

Precursor to Structurally Diverse Organic Compounds

In Polymer Chemistry and Materials Science

The presence of a polymerizable double bond makes this compound a valuable monomer in polymer chemistry. Its incorporation into polymer chains can impart specific properties and functionalities to the resulting materials.

This compound can undergo addition polymerization, where the monomers add to one another across the double bond to form a long polymer chain. solubilityofthings.comlumenlearning.com This process is typically initiated by a radical, cationic, or anionic species. As a monomer, this compound can be homopolymerized or copolymerized with other monomers to create polymers with tailored properties.

In copolymerization, the inclusion of this compound can introduce ester functional groups into the polymer backbone. These ester groups can influence the polymer's solubility, thermal properties, and susceptibility to degradation. The ability to control the ratio of comonomers allows for fine-tuning of the final material's characteristics. For example, copolymerization with monomers like ethylene (B1197577) or propylene (B89431) could lead to the development of new classes of polyolefins with modified properties. google.com

The general mechanism for radical polymerization involves three main steps: initiation, propagation, and termination. lumenlearning.com In the context of this compound, an initiator would generate a radical that adds to the terminal double bond, creating a new radical species that then propagates by adding to subsequent monomer units.

The ester functionality of this compound is key to its role in developing functional polymeric materials. rsc.org The ester groups along the polymer chain can serve as sites for post-polymerization modification. For instance, hydrolysis of the ester groups can yield a polymer with carboxylic acid functionalities, which can alter the polymer's hydrophilicity and provide sites for further chemical reactions, such as grafting other molecules.

These functional polymers have potential applications in various fields. For example, polymers with pendant reactive groups can be used for the immobilization of enzymes or catalysts, the development of drug delivery systems, or the creation of specialized coatings and adhesives. The ability to introduce functionality through monomers like this compound is a powerful tool in materials science for designing materials with specific and advanced properties. rsc.org

The synthesis of stereoregular polymers, where the stereochemistry of the repeating units is controlled, is a significant area of polymer science. Stereoregularity can have a profound impact on a polymer's physical properties, such as its crystallinity, melting point, and mechanical strength.

While research directly detailing the synthesis of stereoregular polymers from this compound is not abundant, the principles of stereocontrolled polymerization can be applied. Coordination polymerization using transition-metal catalysts, such as Ziegler-Natta or metallocene catalysts, is a common method for producing stereoregular polymers from α-olefins. google.comgoogle.com By carefully selecting the catalyst system and polymerization conditions, it may be possible to control the stereochemistry of the addition of this compound monomers to a growing polymer chain.

The development of a stereoregular polymer from an ester-functionalized monomer like this compound could lead to new materials with unique combinations of properties, such as processability and high thermal stability, similar to the goals for materials like poly(p-phenylene) derived from stereoregular precursors. caltech.edu

Development of Functional Polymeric Materials

In Bio-Related Chemical Research (excluding clinical human trials)

The application of this compound in bio-related research leverages its identity as a natural metabolite and its potential as a precursor for synthesizing valuable bio-based molecules through enzymatic processes.

This compound has been identified as a natural metabolite, particularly as a volatile aroma compound in fruit. nih.govebi.ac.uk It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov While its saturated counterpart, ethyl hexanoate (B1226103), is a well-documented product of microbial fermentation in beverages like Baijiu and beer, contributing fruity and apple-like aromas, the specific role of this compound in fermentation pathways is less extensively reported. mdpi.comasm.orgnih.gov

Research has confirmed its presence as a major aroma component in fresh-cut pineapple (Ananas comosus). ebi.ac.uk In one study, solid-phase microextraction (SPME) analysis of fresh-cut pineapple identified this compound as one of the key esters responsible for its characteristic aroma, alongside methyl hexanoate, ethyl hexanoate, and mthis compound. ebi.ac.uk The study noted that stressors, such as storage at low temperatures (4°C) or UV radiation, led to a significant decrease in the concentration of these esters. ebi.ac.uk This suggests its biosynthesis is linked to the active metabolism of healthy fruit tissue. Databases also categorize this compound as a product of lipid metabolism. foodb.ca

The table below summarizes the key information regarding this compound as a natural metabolite.

PropertyDescriptionSource(s)
Natural Occurrence Major volatile aroma compound in fresh-cut pineapple. ebi.ac.uk
Sensory Profile Described as having a fruity aroma. nih.govfoodb.ca
Metabolic Role Classified as a metabolite, resulting from lipid metabolism. nih.govebi.ac.ukfoodb.ca
Regulatory Status Recognized as a flavouring agent. nih.gov

The dual functionality of this compound makes it an attractive substrate for enzymatic derivatization in biocatalysis. Enzymes offer high selectivity (chemo-, regio-, and enantio-selectivity) under mild reaction conditions, making them powerful tools for sustainable chemical synthesis. mdpi.comnih.gov The ester and alkene groups in this compound can be targeted by different classes of enzymes to produce a variety of valuable chemical intermediates.

While specific studies focusing exclusively on this compound are not abundant, research on structurally similar molecules demonstrates the potential applications. For instance, transaminase enzymes have been successfully used to convert ω-keto esters into chiral lactams, which are important building blocks for pharmaceuticals. A study by Gotor-Fernández and co-workers showed that various commercially available transaminases could catalyze the conversion of ethyl levulinate (an oxo-ester) to 5-methylpyrrolidin-2-one (B85660) with high yield and stereoselectivity. whiterose.ac.uk The same study noted that using a substrate like an ethyl hexanoate derivative could similarly yield enantiopure 6-methylpiperidin-2-one. whiterose.ac.uk This demonstrates a viable pathway for the enzymatic conversion of a derivatized this compound (e.g., ethyl 5-oxo-hexanoate) into valuable chiral nitrogen-containing heterocycles.

Furthermore, lipases are widely used for the hydrolysis or transesterification of the ester group, while other enzyme classes like ene-reductases could selectively reduce the carbon-carbon double bond. Research on ethyl 2-methyl-5-hexenoate, a closely related compound, has shown it can undergo enzymatic cyclization, mimicking natural biodegradation pathways to form cyclic hydrocarbons. vulcanchem.com

The following table outlines potential enzymatic derivatizations of this compound based on established biocatalytic reactions.

Enzyme ClassPotential Reaction on this compoundPotential Product Class
Lipase (B570770) Hydrolysis / Transesterification5-Hexenoic acid / New esters
Hydratase Addition of water across the C5=C6 double bond5-Hydroxyhexanoate (B1262163) ester
Ene-Reductase Reduction of the C5=C6 double bondEthyl hexanoate
Monooxygenase/Epoxidase Epoxidation of the C5=C6 double bondEthyl 5,6-epoxyhexanoate
Transaminase (on keto-derivative) Reductive amination of a keto-derivative (e.g., ethyl 5-oxohexanoate) followed by cyclizationChiral substituted piperidones

These examples highlight the potential of this compound as a versatile platform molecule in biocatalysis for the synthesis of specialty chemicals and pharmaceutical intermediates.

Advanced Analytical and Spectroscopic Investigations in Research

Spectroscopic Analysis for Mechanistic Elucidation

Spectroscopy is a cornerstone of modern chemical analysis, and advanced applications of these techniques provide deep insights into the molecular dynamics and structure of ethyl 5-hexenoate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For a flexible molecule like this compound, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine its preferred conformations. rsc.org These experiments measure the spatial proximity of protons within the molecule. By analyzing the NOE correlations, researchers can deduce which parts of the molecule are close to each other in space, providing crucial data for constructing a conformational model. rsc.org

Computational methods are often used in tandem with experimental NMR data. sjsu.edu By calculating the theoretical NMR parameters for different low-energy conformations and comparing them to the experimental spectra, a more refined understanding of the molecule's conformational preferences can be achieved. sjsu.edu This combined approach is particularly valuable for understanding the stereochemistry of reactions involving this compound or its derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (ethyl)1.25 (t)14.2
O-CH₂ (ethyl)4.12 (q)60.1
C(O)-CH₂2.35 (t)33.2
CH₂-CH₂-C=C2.15 (q)24.3
C=C-CH₂5.00 (m)115.2
C=CH₂5.80 (m)137.8
C=O-173.5
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In research, MS is used not only to determine the molecular weight of this compound but also to study its fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. tutorchase.com The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. tutorchase.com

For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. libretexts.orgresearchgate.net In the McLafferty rearrangement, a hydrogen atom from the carbon chain is transferred to the carbonyl oxygen, leading to the cleavage of the carbon-carbon bond beta to the carbonyl group. Studying these fragmentation pathways can provide valuable information about the molecule's structure and stability. libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the fragments, which allows for the determination of their elemental composition.

Table 2: Common Mass Spectrometry Fragments of this compound

m/z Proposed Fragment Fragmentation Process
142[M]⁺Molecular Ion
113[M - C₂H₅]⁺Loss of ethyl group
97[M - OC₂H₅]⁺Loss of ethoxy group
88[C₄H₈O₂]⁺McLafferty Rearrangement
55[C₄H₇]⁺Allylic cation

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Interactions in Research Contexts

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mjcce.org.mk These techniques are highly sensitive to the molecule's structure and its interactions with the surrounding environment. In a research context, vibrational spectroscopy can be used to study changes in the molecular structure of this compound during chemical reactions or upon interaction with other molecules. researchgate.net

The IR spectrum of this compound is characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.net The C=C stretching vibration of the alkene group appears around 1640 cm⁻¹. Raman spectroscopy provides complementary information. For instance, the C=C bond often gives a strong signal in the Raman spectrum. americanpharmaceuticalreview.com By analyzing the shifts in the vibrational frequencies, researchers can gain insights into intermolecular interactions, such as hydrogen bonding, and conformational changes. researchgate.net

Chromatographic Methods for Complex Mixture Analysis in Research

Chromatography is an essential tool for separating and analyzing the components of a mixture. In research involving this compound, chromatographic methods are indispensable for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of Research Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In research, GC-MS is widely used for the qualitative and quantitative analysis of this compound in complex mixtures, such as in the study of flavor and fragrance compositions, or in monitoring the progress of chemical reactions. researchgate.netmdpi.comnih.gov

The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then identifies and quantifies each component as it elutes from the column. notulaebotanicae.ro This allows for the precise determination of the concentration of this compound even in the presence of many other compounds. embrapa.brrsc.org The use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common method for analyzing volatile compounds like this compound in various matrices. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While this compound itself is not chiral, its derivatives often are. High-performance liquid chromatography (HPLC) is a crucial technique for determining the enantiomeric excess (ee) of chiral compounds. nih.govuma.es This is particularly important in fields like pharmaceutical synthesis, where the biological activity of a molecule can be highly dependent on its stereochemistry. shimadzu.comphenomenex.com

To separate enantiomers, a chiral stationary phase (CSP) is used in the HPLC column. scas.co.jpcsfarmacie.czymc.co.jp The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. phenomenex.com The development of a reliable chiral HPLC method is essential for assessing the enantiomeric purity of chiral derivatives of this compound. nih.gov

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Trace Analysis in Research Matrices

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the determination of volatile and semi-volatile organic compounds in complex samples. This method is particularly valued in research for its solvent-free nature, simplicity, sensitivity, and the ability to integrate sampling, extraction, and concentration into a single step. hst-j.orghst-j.org The technique is based on the equilibrium partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com Following extraction, the fiber is transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed, separated, and subsequently identified and quantified by a mass spectrometer. hst-j.org

Headspace SPME (HS-SPME) is the most common approach for analyzing volatiles like this compound in food and beverage matrices. hst-j.org In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects and extends the fiber's lifespan. The efficiency of the extraction is influenced by several factors, including the choice of fiber coating, extraction time and temperature, sample volume, and the addition of salt to the matrix. nih.govnih.gov

Research focusing on fruit aroma has frequently employed SPME-GC-MS to profile complex volatile compositions. In studies on pineapple (Ananas comosus [L.] Merr.) volatiles, this compound has been identified as a significant ester contributing to the fruit's characteristic aroma profile. nih.govresearchgate.net The selection of the SPME fiber is critical for the effective extraction of target analytes. For flavor compounds, which encompass a range of volatiles and semi-volatiles, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their broad applicability. scielo.br

The analytical process involves careful optimization of parameters to achieve maximum sensitivity and reproducibility. Research findings from the analysis of pineapple and other fruit matrices provide a basis for establishing effective methods for this compound. For instance, studies on pineapple volatiles have utilized HS-SPME-GC-MS to differentiate between cultivars and assess the impact of storage conditions on the aroma profile. researchgate.netmdpi.com In these analyses, specific esters, including this compound, serve as important chemical markers.

Detailed research findings from studies on fruit volatiles, particularly pineapple, demonstrate the utility of HS-SPME-GC-MS for the trace analysis of this compound. The table below summarizes typical experimental conditions derived from such research.

Table 1: Representative HS-SPME-GC-MS Parameters for Trace Analysis of this compound in Fruit Matrices

ParameterValue/DescriptionReference
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm nih.govresearchgate.net
Extraction ModeHeadspace (HS) nih.gov
Sample MatrixPineapple Puree researchgate.netacs.org
Sample PreparationFruit puree with the addition of saturated NaCl solution to increase analyte volatility. acs.org
Incubation/Equilibration Time10 - 20 minutes researchgate.net
Incubation/Extraction Temperature40 - 60 °C acs.org
Extraction Time30 - 60 minutes researchgate.net
Desorption Temperature250 °C acs.org
Desorption Time2 - 7 minutes acs.org
GC ColumnDB-5ms (60 m × 0.25 mm, 1 µm film thickness) or similar non-polar/mid-polar column hst-j.org
Carrier GasHelium at a constant flow rate (e.g., 1.2 mL/min) hst-j.org
Oven Temperature ProgramInitial temp 40°C (hold 5 min), ramp at 2-3°C/min to 210-240°C (hold 5-10 min) scielo.br
Mass Spectrometer ModeElectron Ionization (EI) at 70 eV scielo.br
Mass Scan Rangem/z 30 - 350 scielo.br

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. rsdjournal.org These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic descriptors. For ethyl 5-hexenoate, such studies offer insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. rsdjournal.orgrsc.org DFT studies on molecules analogous to this compound are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties.

For instance, DFT applications on related ester compounds often employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(d,p) to calculate key reactivity indicators. rsc.orgnih.govresearchgate.net These studies provide quantitative data on properties that govern the chemical behavior of the molecule. Key electronic properties that can be calculated for this compound using DFT include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the electrostatic potential (ESP). The ESP map, for example, visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor.

Table 1: Representative Electronic Properties Calculable by DFT for this compound Note: The following values are illustrative, based on typical results for similar esters, and would require specific DFT calculations for this compound for precise determination.

PropertyDescriptionTypical Calculated Value Range
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.-9.5 to -10.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.0.5 to 1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.10.0 to 12.0 eV
Dipole MomentMeasure of the net molecular polarity.1.8 to 2.2 D
Electrophilicity IndexA quantitative measure of the global electrophilic nature of a molecule.1.0 to 1.5 eV

This compound is a flexible molecule with multiple rotatable single bonds, leading to a complex potential energy surface with numerous possible conformations (conformers). Conformational analysis aims to identify the low-energy conformers that are most likely to exist at a given temperature and to understand the energy barriers separating them. mdpi.comnih.gov

Computational methods, such as Møller-Plesset perturbation theory (MP2) or DFT, are used to perform these analyses. mdpi.com The process typically involves systematically rotating the dihedral angles of the molecule's backbone to generate starting geometries, which are then optimized to find the nearest local energy minimum. mdpi.com For a molecule like this compound, key dihedral angles would include those along the C-C backbone and around the C-O ester bond. The result is an energy landscape that maps the relative stability of all possible conformers. nih.gov Studies on similar esters, like methyl hexanoate (B1226103), have shown that only a few conformers with specific gauche or anti arrangements are significantly populated at room temperature. mdpi.com The most stable conformer typically minimizes steric hindrance and may be stabilized by weak intramolecular interactions. nih.gov

Table 2: Illustrative Conformational Analysis Data for this compound Note: This table is a hypothetical representation based on studies of analogous molecules like methyl hexanoate. mdpi.com The relative energies are typically given in kJ/mol or kcal/mol with respect to the most stable conformer.

ConformerKey Dihedral Angles (Illustrative)Relative Energy (kJ/mol)Predicted Population at 298 K (%)
I (Global Minimum)anti, anti, anti0.00~75%
IIanti, anti, gauche~2.5~15%
IIIgauche, anti, anti~4.0~7%
IVanti, gauche, anti~5.5~3%

Density Functional Theory (DFT) Studies

Reaction Mechanism Simulations and Transition State Analysis

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. researchgate.netresearchgate.net

For this compound, simulations could model various reactions, such as its hydrolysis, oxidation, or participation in polymerization. nih.govresearchgate.net For example, in a hydrolysis reaction, calculations can map the potential energy surface as a water molecule approaches the ester group, forms a tetrahedral intermediate, and finally yields 5-hexenoic acid and ethanol (B145695). researchgate.net High-level computational methods like CBS-QB3 or G4MP2 are often used to accurately calculate the activation energies. researchgate.net

Transition State Theory (TST) can then be used to estimate the reaction rate constants from the calculated activation energies. nih.gov Analysis of the transition state's geometry reveals the precise arrangement of atoms during the bond-breaking and bond-forming process. For instance, studies on the esterification of related compounds have postulated seven-membered transition states stabilized by intramolecular hydrogen bonds. znaturforsch.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase (liquid or solution) and for characterizing intermolecular interactions. nih.gov MD simulations model a system containing many molecules over time by solving Newton's equations of motion, using a force field to describe the forces between atoms. mdpi.com

An MD simulation of liquid this compound could reveal information about its bulk properties, such as density and diffusion coefficients. researchgate.net A key tool for analyzing intermolecular structure in these simulations is the Radial Distribution Function (RDF), g(r). The RDF describes the probability of finding another atom at a certain distance from a reference atom. mdpi.com Peaks in the RDF plot indicate preferred distances for intermolecular interactions. mdpi.com

Strong van der Waals interactions are typically indicated by sharp peaks at distances between 3.1 Å and 5.0 Å. mdpi.com

Hydrogen bonding (if applicable with a solvent like water or ethanol) would appear as a peak at less than 3.1 Å. mdpi.com

Weak van der Waals interactions are seen at distances greater than 5.0 Å. mdpi.com

Simulations of the closely related ethyl hexanoate in polyethylene (B3416737) have been used to study diffusion and interaction energies, providing a model for how this compound might behave in a polymer matrix. researchgate.net Such simulations are vital for understanding its properties as a flavor agent in food packaging or as a component in material science. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective and Regioselective Synthesis Methods

The presence of a terminal double bond in ethyl 5-hexenoate offers a prime target for chemical modification. However, controlling the stereochemistry and regiochemistry of reactions at or adjacent to this site is a significant challenge. Future research will likely focus on developing sophisticated catalytic systems capable of high selectivity.

Stereoselective Synthesis: The creation of chiral centers is a cornerstone of modern pharmaceutical and materials science. For derivatives of this compound, this could involve the asymmetric hydrogenation of the double bond to yield optically active saturated esters. While transition-metal catalysts, particularly those based on ruthenium and rhodium, are well-established for the asymmetric hydrogenation of α,β-unsaturated esters, their application to isolated double bonds as in this compound is less common and represents a fertile area for investigation. chinesechemsoc.orgchinesechemsoc.orgthieme-connect.com Research into novel chiral ligands, such as bisphosphines, could lead to catalysts that can effectively differentiate the two faces of the double bond, yielding products with high enantiomeric excess. thieme-connect.com For instance, developing catalysts for the stereoselective reduction of a ketone functionality introduced at the C-3 position could yield valuable chiral hydroxy-ester intermediates. acs.org

Regioselective Synthesis: Controlling the position of new functional groups is equally important. For example, hydroformylation of the terminal alkene could introduce a formyl group at either the C-5 or C-6 position. Directing this selectivity is a classic challenge in organic synthesis. Future work may explore ligand-controlled rhodium or cobalt catalysts to favor the formation of either the linear or branched aldehyde, which are precursors to a variety of other functional groups. Similarly, regioselective epoxidation, followed by nucleophilic opening, could generate a range of 1,2-diol derivatives with defined regiochemistry.

Table 1: Potential Stereoselective and Regioselective Reactions for this compound Derivatives

Reaction TypeTarget TransformationPotential Catalytic SystemAnticipated Challenge
Asymmetric HydrogenationConversion of C=C to a chiral alkaneChiral Rhodium or Ruthenium complexes (e.g., with DuPhos-type ligands)Achieving high enantioselectivity on an unactivated, remote double bond.
Asymmetric DihydroxylationConversion of C=C to a chiral 1,2-diolOsmium tetroxide with chiral ligands (Sharpless AD)Controlling facial selectivity to produce a single enantiomer.
Regioselective HydroformylationAddition of H and CHO across the C=C bondRhodium or Cobalt complexes with bulky phosphine (B1218219) ligandsAchieving high selectivity for the linear vs. branched aldehyde product.
Regioselective EpoxidationFormation of an epoxide at the C5-C6 positionTitanium-catalyzed systems (e.g., Sharpless epoxidation for allylic alcohols) adapted for homoallylic systemsActivating the isolated double bond for selective oxidation.

Exploration of New Catalytic Systems (e.g., Organocatalysis, Sustainable Catalysis)

The synthesis of this compound and its derivatives traditionally relies on methods that can be resource-intensive. The future lies in adopting greener and more sustainable catalytic approaches.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and avoiding toxic heavy metals. wikipedia.org For the synthesis of this compound itself, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or various phosphoric acids could be explored to promote the esterification of 5-hexenoic acid, potentially under milder conditions than strong mineral acids. wikipedia.orgorganic-chemistry.orgrsc.org Furthermore, chiral organocatalysts could be employed in reactions involving the double bond, such as asymmetric epoxidation or Michael additions to α,β-unsaturated derivatives of the parent ester. wikipedia.orgorganic-chemistry.org

Sustainable Catalysis: Biocatalysis, using enzymes to perform chemical transformations, represents an ultimate green chemistry approach. Lipases, for instance, are highly effective at catalyzing esterification reactions under mild, often solvent-free conditions. asianpubs.orgijcce.ac.ir The enzymatic synthesis of similar esters, like ethyl hexanoate (B1226103), has been extensively studied, achieving high conversions. asianpubs.orgijcce.ac.irshokubai.orgoup.comresearchgate.net Applying these lipase-based systems to the production of this compound from 5-hexenoic acid and ethanol (B145695) is a promising research direction. shokubai.org These enzymatic methods not only reduce environmental impact but also offer high selectivity, often obviating the need for protecting groups. asianpubs.org Additionally, catalysts derived from abundant, non-toxic metals like aluminum have shown promise for efficient esterification. unibo.it

Table 2: Comparison of Catalytic Systems for Ester Synthesis

Catalytic SystemExample CatalystAdvantagesPotential Research Focus for this compound
Traditional Acid CatalysisSulfuric Acid, p-Toluenesulfonic AcidLow cost, readily available. vulcanchem.comOptimization to reduce waste and harsh conditions.
OrganocatalysisDMAP, Chiral Phosphoric AcidsMetal-free, mild conditions, potential for asymmetry. wikipedia.orgrsc.orgDevelopment of highly active catalysts for direct esterification. nih.gov
BiocatalysisImmobilized Lipases (e.g., Candida antarctica lipase (B570770) B)High selectivity, mild conditions, biodegradable, solvent-free options. asianpubs.orgshokubai.orgProcess optimization and enzyme immobilization for reusability. shokubai.org
Sustainable Metal CatalysisAlCl₃·6H₂OLow toxicity, recyclable, aids in product separation. unibo.itExploring other earth-abundant metal catalysts.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. This compound production is an ideal candidate for this technological transition.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions with better control, leading to higher yields and shorter reaction times. riken.jp The synthesis of esters, including those for biofuels and other industrial applications, has been successfully demonstrated in continuous flow systems, often using solid-supported catalysts. organic-chemistry.orgriken.jp These solid catalysts can be packed into a column, allowing the reactants to flow through and emerge as the product, simplifying purification and enabling catalyst recycling. riken.jp

Future research will focus on designing and optimizing a telescoped, multi-step flow process where crude starting materials are converted into purified this compound and its derivatives without manual isolation of intermediates. nih.govacs.org For example, a flow system could be designed to first synthesize the ester and then, in a subsequent reactor, perform a functionalization reaction on the double bond, all within an integrated, automated setup. acs.org

Advanced Applications in Bio-Inspired Synthesis and Complex Material Design

The unique structure of this compound, combining a reactive terminal alkene with an ester functionality, makes it a valuable monomer for creating advanced polymers and a building block for complex, biologically relevant molecules.

Complex Material Design: The terminal double bond is a handle for polymerization. Acyclic diene metathesis (ADMET) polymerization is a powerful technique for converting terminal dienes into well-defined polyenes. wikipedia.orgresearchgate.netadvancedsciencenews.com While this compound is not a diene itself, its cross-metathesis with other olefins can generate monomers suitable for ADMET, leading to polyesters with precisely spaced functional groups along the polymer backbone. researchgate.netresearchgate.netjove.com This control over architecture can influence the material's properties. researchgate.net These unsaturated polymers can be further modified, for example by hydrogenation, to produce materials like linear polyethylene (B3416737). wikipedia.orgjove.com The ester group's presence can enhance biodegradability, making these materials attractive for creating sustainable plastics. mdpi.comnih.govresearchgate.net

Bio-Inspired Synthesis: The carbon skeleton of this compound is present in various natural products. Researchers can use it as a starting material or synthon in the total synthesis of these complex molecules. Its functional groups allow for a variety of transformations, making it a versatile tool in a synthetic chemist's arsenal. For example, the ester can be reduced to an alcohol, and the alkene can be cleaved or functionalized to build more complex carbon frameworks. There is growing interest in using renewable, bio-based feedstocks for polymer synthesis, and this compound, if derived from bio-based 5-hexenoic acid, could serve as a monomer for creating fully bio-based polyesters and other polymers. google.comacs.org

Q & A

Q. How should researchers present complex spectral data in publications?

  • Methodological Answer :
  • Tables : Include processed data (e.g., integration values, coupling constants) in the main text; raw spectra belong in supplementary materials.
  • Visualization : Label peaks clearly and provide zoomed-in inserts for overlapping signals. Follow IUPAC guidelines for NMR reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hexenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hexenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.